molecular formula C10H13ClN2O3 B12067459 (S)-2-Chloro-5-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine

(S)-2-Chloro-5-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine

Cat. No.: B12067459
M. Wt: 244.67 g/mol
InChI Key: FJZREQHBFJVUJP-QMMMGPOBSA-N
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Description

(S)-2-Chloro-5-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine is a chemical compound with a unique structure that includes a pyrimidine ring substituted with a chloro group and a methoxy group attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Chloro-5-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine typically involves the reaction of 2-chloro-5-hydroxypyrimidine with (S)-2,2-dimethyl-1,3-dioxolane-4-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Chloro-5-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The dioxolane ring can be hydrolyzed to form the corresponding diol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in solvents like DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Hydrolysis: Formation of diol derivatives.

Scientific Research Applications

(S)-2-Chloro-5-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Chloro-5-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-2,2-Dimethyl-1,3-dioxolane-4-methanol
  • (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol
  • 2,2-Dimethyl-1,3-dioxolane-4-methanamine

Uniqueness

(S)-2-Chloro-5-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine is unique due to the presence of both a chloro group and a dioxolane ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H13ClN2O3

Molecular Weight

244.67 g/mol

IUPAC Name

2-chloro-5-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]pyrimidine

InChI

InChI=1S/C10H13ClN2O3/c1-10(2)15-6-8(16-10)5-14-7-3-12-9(11)13-4-7/h3-4,8H,5-6H2,1-2H3/t8-/m0/s1

InChI Key

FJZREQHBFJVUJP-QMMMGPOBSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)COC2=CN=C(N=C2)Cl)C

Canonical SMILES

CC1(OCC(O1)COC2=CN=C(N=C2)Cl)C

Origin of Product

United States

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